molecular formula C18H22O4 B1588333 (+)-1,4-Di-O-benzyl-D-threitol CAS No. 91604-41-0

(+)-1,4-Di-O-benzyl-D-threitol

Cat. No.: B1588333
CAS No.: 91604-41-0
M. Wt: 302.4 g/mol
InChI Key: YAVAVQDYJARRAU-QZTJIDSGSA-N
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Description

(+)-1,4-Di-O-benzyl-D-threitol is an organic compound that belongs to the class of polyols It is a derivative of D-threitol, where the hydroxyl groups at positions 1 and 4 are protected by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,4-Di-O-benzyl-D-threitol typically involves the protection of D-threitol. One common method is the benzylation of D-threitol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-1,4-Di-O-benzyl-D-threitol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Benzyl groups can be removed using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl-protected ketones or aldehydes, while reduction can produce benzyl-protected alcohols.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (+)-1,4-Di-O-benzyl-D-threitol is in asymmetric synthesis. It serves as a chiral auxiliary in various reactions, enhancing the enantioselectivity of products. For instance, it has been employed in the synthesis of chiral compounds through Michael addition reactions, where it acts as a phase transfer catalyst.

Case Study: Michael Addition Reactions

A study demonstrated that l-threitol-based crown ethers derived from this compound were effective in asymmetric Michael addition reactions. These reactions yielded chiral adducts with enantiomeric excesses reaching up to 99% when reacting with different substrates like chalcones and nitrostyrenes .

Substrate Product Enantiomeric Excess (%)
Trans-chalconeChiral Michael Adduct90
β-NitrostyreneChiral Michael Adduct95
4-Chloro-chalconeChiral Michael Adduct99

Synthesis of Crown Ethers

This compound is also utilized in the synthesis of crown ethers, which are important for their ability to selectively bind cations. The incorporation of this compound into crown ether structures has been shown to enhance their catalytic properties and selectivity in various chemical reactions.

Application in Catalysis

Crown ethers synthesized from this compound have been used as catalysts for cyclopropanation reactions with good yields and enantioselectivities . This highlights the compound's importance not only as a precursor but also as an integral part of catalytic systems.

Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies on related compounds have shown antibacterial and antifungal properties against various pathogens.

Case Study: Antibacterial and Antifungal Activities

In a study involving new 1,3-dioxolane derivatives synthesized from chiral diols including this compound, several compounds displayed noteworthy antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be between 625–1250 µg/mL for effective compounds .

Compound Target Pathogen MIC (µg/mL)
Dioxolane DerivativeStaphylococcus aureus625–1250
Dioxolane DerivativeCandida albicansSignificant Activity

Potential in Drug Development

The increasing demand for chiral pharmaceuticals underscores the relevance of this compound in drug development. Its ability to enhance the enantiomeric purity of active pharmaceutical ingredients (APIs) positions it as a valuable compound in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of (+)-1,4-Di-O-benzyl-D-threitol is primarily related to its role as a chiral building block. It interacts with various molecular targets and pathways depending on the specific application. For instance, in asymmetric synthesis, it can form chiral complexes with metal catalysts, facilitating the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    D-threitol: The parent compound without benzyl protection.

    1,4-Di-O-methyl-D-threitol: A similar compound with methyl groups instead of benzyl groups.

    1,4-Di-O-allyl-D-threitol: A derivative with allyl groups.

Uniqueness

(+)-1,4-Di-O-benzyl-D-threitol is unique due to its benzyl protection, which provides stability and selectivity in various chemical reactions. The benzyl groups can be easily removed under mild conditions, making it a versatile intermediate in organic synthesis.

Biological Activity

(+)-1,4-Di-O-benzyl-D-threitol is a chiral compound with significant biological activity, primarily due to its unique structural properties. This article delves into the compound's synthesis, biological functions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H22O4. It features two benzyl groups attached to the 1 and 4 positions of the D-threitol backbone, contributing to its chiral nature and biological reactivity.

PropertyDescription
Molecular FormulaC18H22O4
Molecular Weight302.37 g/mol
Chiral Centers2 (at positions 2 and 3)
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural similarity to sugar derivatives suggests potential roles in modulating enzyme activity involved in carbohydrate metabolism. This property makes it a candidate for further studies in drug development targeting metabolic pathways .

Antibacterial Properties

Recent studies highlight the antibacterial characteristics of this compound. It has been noted for its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Case Study: A study conducted by researchers at Suzhou Yacoo Science Co., Ltd. demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound's mechanism was linked to its surfactant properties, enhancing membrane permeability and leading to cell lysis .

Synthesis and Functionalization

The synthesis of this compound typically involves several steps, including protection of hydroxyl groups followed by selective benzylation. This method allows for the introduction of functional groups that can enhance biological activity.

Synthetic Route:

  • Protection of Hydroxyl Groups: Use of protecting groups to shield hydroxyl functionalities.
  • Benzylation: Reaction with benzyl chloride in the presence of a base.
  • Deprotection: Removal of protecting groups to yield the final product.

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic antibacterial properties. Its role as a chiral building block in asymmetric synthesis is noteworthy, facilitating the development of enantiomerically pure compounds essential in pharmaceuticals .

Table: Applications of this compound

ApplicationDescription
Antibacterial AgentEffective against Gram-positive bacteria
Chiral Building BlockUsed in asymmetric synthesis for drug development
Enzyme ModulatorPotential role in modulating metabolic pathways

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (+)-1,4-Di-O-benzyl-D-threitol, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves benzylation of D-threitol under basic conditions. Key steps include:

  • Protection of hydroxyl groups : Use benzyl bromide with a base (e.g., NaH) in anhydrous THF or DMF to achieve selective protection .

  • Stereochemical control : Employ chiral auxiliaries or catalysts (e.g., Sharpless conditions) to ensure retention of the (2R,3R) configuration .

  • Optimization : Monitor reaction progress via TLC or HPLC. For enantiomeric purity ≥98%, use chiral stationary-phase HPLC (CSP-HPLC) with a cellulose-based column and hexane/isopropanol mobile phase .

    • Data Table :
Catalyst/ReagentYield (%)Enantiomeric Excess (ee%)Reference
NaH/BnBr65–7590–95
BF3·Et2O70–8095–98

Q. How can this compound be characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and diol backbone (δ 3.5–4.5 ppm for methine protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (302.36 g/mol) via ESI-MS or MALDI-TOF .
  • Polarimetry : Measure specific optical rotation ([α]D20_{D}^{20} ≈ +10.5° for D-threitol derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity during this compound synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Impure starting materials : Validate D-threitol enantiopurity via chiral GC or enzymatic assays .

  • Reaction intermediates : Isolate and characterize intermediates (e.g., mono-benzylated derivatives) using preparative HPLC .

  • Solvent effects : Test polar aprotic solvents (DMF vs. THF) to optimize benzylation efficiency .

    • Case Study :
      A 2024 study found that using BF3·Et2O in DMF increased ee% from 90% to 98% by stabilizing the transition state, resolving earlier inconsistencies .

Q. How can researchers troubleshoot low yields during scale-up of this compound?

  • Methodological Answer : Common issues and solutions:

  • Exothermic reactions : Use controlled cooling (0–5°C) during benzyl bromide addition to prevent decomposition .
  • Byproduct formation : Introduce scavengers (e.g., molecular sieves) to absorb water or excess base .
  • Purification challenges : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or switch to recrystallization in ethanol/water .

Q. What are the implications of this compound’s hygroscopicity on experimental reproducibility?

  • Methodological Answer : Hygroscopicity can alter stoichiometry and reaction kinetics. Mitigation strategies include:

  • Storage : Keep the compound in a desiccator with P2O5 under argon .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions in antiviral drug synthesis) .
  • Quality control : Perform Karl Fischer titration to monitor water content (<0.1% w/w) before use .

Q. How does this compound’s solubility profile impact its application in asymmetric catalysis?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents. Solutions:

  • Co-solvent systems : Use THF/toluene (1:3) to enhance solubility while maintaining catalytic activity .

  • Derivatization : Convert to a mesylate or tosylate for improved solubility in dichloromethane or chloroform .

    • Data Table :
SolventSolubility (mg/mL)Application Context
Toluene5–10Cross-coupling reactions
THF15–20Grignard additions
Dichloromethane8–12Catalytic asymmetric synthesis

Properties

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426474
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91604-41-0
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.2 g of the 1,4-bis(benzyloxy)-2,3-epoxybutane thus obtained was dissolved in a mixture comprising 120 ml of tetrahydrofuran and 30 ml of water. Then 30 ml of an aqueous solution containing 6 ml of 60% perchloric acid was added dropwise thereto under ice-cooling and stirring. After stirring at the same temperature for additional 4 hours, the reaction mixture was poured into ice/water and extracted with ether. The extract was washed with water and dried. After distilling off the solvent, the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate) to thereby give 2.7 g of 1,4-bis(benzyloxy)-2,3-butanediol as a colorless liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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